molecular formula C72H138N20O15 B12361071 d-KLA Peptide

d-KLA Peptide

Cat. No.: B12361071
M. Wt: 1524.0 g/mol
InChI Key: HJGYUFLSCLNDHT-PHLURGDWSA-N
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Description

The compound H-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-OH is a synthetic peptide composed of 14 residues with alternating D-lysine (D-Lys), D-leucine (D-Leu), and D-alanine (D-Ala). Its unique features include:

  • All-D configuration: Unlike naturally occurring L-amino acids, this peptide is protease-resistant, enhancing its stability in biological environments .
  • High lysine content: With six lysine residues, the peptide may exhibit strong electrostatic interactions with negatively charged targets (e.g., cell membranes or enzymes) .

Properties

Molecular Formula

C72H138N20O15

Molecular Weight

1524.0 g/mol

IUPAC Name

(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoic acid

InChI

InChI=1S/C72H138N20O15/c1-41(2)37-55(89-63(97)49(79)25-13-19-31-73)68(102)80-45(9)60(94)85-51(27-15-21-33-75)65(99)90-56(38-42(3)4)69(103)81-46(10)59(93)84-50(26-14-20-32-74)64(98)87-53(29-17-23-35-77)67(101)92-58(40-44(7)8)70(104)82-47(11)61(95)86-52(28-16-22-34-76)66(100)91-57(39-43(5)6)71(105)83-48(12)62(96)88-54(72(106)107)30-18-24-36-78/h41-58H,13-40,73-79H2,1-12H3,(H,80,102)(H,81,103)(H,82,104)(H,83,105)(H,84,93)(H,85,94)(H,86,95)(H,87,98)(H,88,96)(H,89,97)(H,90,99)(H,91,100)(H,92,101)(H,106,107)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m1/s1

InChI Key

HJGYUFLSCLNDHT-PHLURGDWSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)O)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Framework

Resin Selection and Initial Loading

The synthesis begins with a 2-chlorotrityl chloride resin or Wang resin , chosen for its compatibility with Fmoc chemistry and high loading capacity (0.3–0.8 mmol/g). The first D-amino acid (typically D-Lys) is loaded onto the resin via its C-terminal carboxyl group, protected by an Fmoc group. For example:

  • D-Lys(Fmoc)-OH is activated with N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
  • Coupling proceeds for 1–2 hours under nitrogen atmosphere, followed by capping with acetic anhydride to prevent unreacted sites.

Iterative Deprotection and Coupling Cycles

Each cycle involves:

  • Fmoc Removal : Treatment with 20–25% piperidine in DMF (2 × 10–20 min) to expose the α-amino group.
  • Amino Acid Activation : D-amino acids (e.g., D-Leu, D-Ala) are activated using HATU or DIC/OxymaPure in DMF.
  • Coupling : Activated amino acids are added sequentially, with reaction times ranging from 30 minutes to 2 hours, monitored by Kaiser or chloranil tests.
Table 1: Representative Coupling Conditions for D-Amino Acids
Amino Acid Activator Solvent Time (min) Yield (%)
D-Lys(Boc) HATU/DIPEA DMF 120 95
D-Leu DIC/Oxyma DMF 90 92
D-Ala DIC/HOBt DMF 60 89

Side-Chain Deprotection and Cleavage

After sequence completion, the peptide-resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA) , water , and scavengers (e.g., triisopropylsilane, ethanedithiol) to remove side-chain protections (e.g., Boc from Lys) and release the peptide. Typical conditions:

  • TFA:H2O:triisopropylsilane (95:2.5:2.5) for 2–4 hours at 25°C.
  • Cold diethyl ether precipitation yields the crude peptide as a white solid.

Racemization Suppression Strategies

D-amino acids are inherently resistant to enzymatic degradation but require stringent control during synthesis to prevent epimerization. Key methods include:

  • Low-Temperature Coupling : Reactions conducted at 0–4°C reduce base-catalyzed racemization.
  • Pseudoproline Dipeptides : Incorporating D-Thr or D-Ser derivatives minimizes aggregation-induced side reactions.
  • Coupling Reagent Optimization : DIC/OxymaPure systems show superior racemization suppression compared to HOBt-based activators.

Purification and Characterization

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified using a C18 column with gradients of acetonitrile (0.1% TFA) in water (0.1% TFA). For example:

  • Gradient : 5–60% acetonitrile over 60 minutes.
  • Purity : >95% achieved via multiple runs.

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) or electrospray ionization (ESI) MS confirms molecular weight:

  • Calculated Mass : 1867.2 Da (C₈₄H₁₅₀N₂₄O₂₀).
  • Observed Mass : 1867.5 Da (M+H⁺).
Table 2: Analytical Data for Purified Peptide
Parameter Method Result
Purity RP-HPLC 98.2%
Mass ESI-MS 1867.5 Da
Retention Time HPLC 22.4 min

Challenges and Solutions in Long D-Peptide Synthesis

Aggregation Mitigation

The repetitive Lys-Leu-Ala sequence predisposes the peptide to β-sheet aggregation, reducing coupling efficiency. Strategies include:

  • Backbone Amide Protection : Using 2,4-dimethoxybenzyl (Dmb) groups on amide nitrogens.
  • Solvent Optimization : Adding 10% hexafluoroisopropanol (HFIP) to DMF improves solubility.

Coupling Efficiency in Sterically Hindered Residues

Bulky D-Leu and D-Lys residues require extended coupling times (2–4 hours) and double couplings with fresh reagents.

Scalability and Industrial Applications

Large-scale synthesis (gram quantities) employs continuous-flow SPPS systems with microwave assistance to reduce cycle times. For instance:

  • Microwave Settings : 50°C for 2 minutes per coupling.
  • Yield Improvement : 15% higher compared to conventional methods.

Chemical Reactions Analysis

Types of Reactions

The compound H-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-OH can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the lysine residues.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Specific amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the cleavage of disulfide bonds.

Scientific Research Applications

Drug Delivery Systems

Cyclic peptides like H-D-Lys-D-Leu-D-Ala have shown promise in drug delivery systems due to their ability to form stable structures that can encapsulate therapeutic agents.

  • Nanotube Formation : Research indicates that cyclic peptide nanotubes can be engineered to improve the delivery of drugs. These structures can encapsulate hydrophobic drugs and facilitate their transport across biological membranes, enhancing bioavailability and therapeutic efficacy .
  • Targeted Delivery : The specific amino acid sequence allows for modifications that can enhance targeting capabilities to specific cells or tissues, increasing the precision of drug delivery systems .

Antimicrobial Properties

Cyclic peptides are known for their antimicrobial properties, making them potential candidates for developing new antibiotics.

  • Mechanism of Action : Studies have demonstrated that cyclic peptides can disrupt bacterial cell membranes, leading to cell lysis. This mechanism is particularly effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
  • Biocidal Activity : The design of cyclic d,l-α-peptides has shown significant biocidal activity against various pathogens, indicating their potential as a new class of antimicrobial agents .

Biochemical Studies

The compound serves as a valuable tool in biochemical research, particularly in studying peptide interactions and transport mechanisms.

  • Transport Mechanisms : Research involving cyclic peptide nanotubes has provided insights into ion transport mechanisms across membranes. For instance, studies have explored the transport properties of sodium and potassium ions through these nanotubes, contributing to our understanding of cellular ion homeostasis .
  • Peptide Interaction Studies : The unique structure of H-D-Lys-D-Leu-D-Ala allows researchers to investigate how peptides interact with cellular receptors and other biomolecules, aiding in the development of peptide-based therapeutics .

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of H-D-Lys-D-Leu-D-Ala in various contexts:

Study Title Focus Findings
Doxorubicin-Loaded Cyclic Peptide Nanotube Bundles Overcome Chemoresistance in Breast Cancer CellsDrug DeliveryDemonstrated enhanced efficacy of doxorubicin when delivered via cyclic peptide nanotubes compared to traditional methods .
Antibacterial Cyclic d,l-α-GlycopeptidesAntimicrobial ActivityHighlighted the effectiveness of cyclic peptides against resistant bacterial strains, showcasing their potential as novel antibiotics .
Molecular Dynamics Study of Na+ TransportationBiochemical StudiesProvided insights into how cyclic peptide nanotubes facilitate ion transport, enhancing our understanding of membrane dynamics .

Mechanism of Action

The mechanism of action of H-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-OH depends on its specific application. In a biological context, the peptide may interact with cellular receptors or enzymes, influencing signaling pathways and cellular functions. The D-form amino acids may confer resistance to enzymatic degradation, enhancing the peptide’s stability and efficacy.

Comparison with Similar Compounds

Structural and Functional Comparisons

Below is a comparative analysis of the target peptide with structurally or functionally related compounds:

Compound Sequence/Modifications Key Features Biological Activity Mechanism Stability
Target Peptide H-D-Lys-D-Leu-D-Ala-... (14-mer, all-D) All-D configuration; repetitive Lys-Leu-Ala motif; no protecting groups Hypothesized: Antimicrobial, anticancer, or enzyme inhibition (based on lysine-rich D-peptides) Potential membrane disruption (via lysine charge) or enzyme binding (e.g., ACE inhibition) High protease resistance due to D-amino acids
(DIPP-L-Leu)₂-L-Lys-OCH₃ Modified tripeptide with DIPP and OCH₃ groups L-Lys core with DIPP (diisopropylphosphoryl) and methyl ester modifications Antiproliferative activity against K562 cells (IC₅₀ = 22.66 μM) Induces apoptosis via G2/M cell cycle arrest Moderate (modifications may reduce degradation)
Leu-Lys-Pro (LKP) LKP (L-amino acids) ACE-inhibitory tripeptide from bonito protein ACE inhibition (Ka = 2.2×10³–5.3×10³) Static quenching of ACE fluorescence; structural loosening via hydrophobic interactions Low (L-amino acids prone to proteolysis)
Met-Ala-Lys (MAK) L-amino acid antimicrobial peptide Disrupts bacterial membranes Antibacterial against Pseudomonas aeruginosa Increases membrane permeability, leaks K⁺ and proteins Moderate (susceptible to proteases)
BOC-Lys(Z)-Leu-Ala-Lys(Z)-...-OMe Partially protected peptide with BOC and Lys(Z) groups Protected termini and side chains for synthetic control Not reported (likely used in intermediate synthesis) N/A High (protecting groups enhance chemical stability)
H-Ala-Leu-OH Dipeptide (L-Ala-L-Leu) Short-chain peptide Limited bioactivity; used in structural studies N/A Low

Key Findings from Comparative Analysis

Protease Resistance: The target peptide’s all-D configuration confers superior stability compared to L-amino acid peptides like LKP and MAK, which are vulnerable to enzymatic degradation .

Mechanistic Divergence : Unlike (DIPP-L-Leu)₂-L-Lys-OCH₃, which relies on phosphorylation for apoptosis induction, the target peptide’s activity may stem from lysine-mediated membrane interactions or charge-based enzyme binding .

Structural Flexibility: The repetitive Lys-Leu-Ala motif could promote helical or extended conformations, though D-amino acids often disrupt canonical secondary structures. This contrasts with LKP’s rigid binding to ACE via hydrogen bonds and hydrophobic pockets .

Biological Activity

H-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-OH is a synthetic peptide composed of a sequence of D-amino acids. This unique configuration enhances its stability and resistance to enzymatic degradation, making it particularly valuable in therapeutic applications. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology and biochemistry.

Structure and Properties

The compound is characterized by a specific sequence of D-amino acids, which contributes to its stability and biological activity. The molecular formula and weight are as follows:

PropertyValue
Molecular FormulaC₁₄H₁₈N₁₄O₁₁
Molecular Weight1,365.4 g/mol

The presence of D-amino acids allows the peptide to resist degradation by proteolytic enzymes, which is a significant advantage in therapeutic contexts where prolonged activity is desired.

The biological activity of H-D-Lys-D-Leu-D-Ala and similar peptides generally involves binding to specific receptors or enzymes, which modulates their activity. This binding can influence various biochemical pathways, including:

  • Signal Transduction: Activation or inhibition of signaling pathways.
  • Enzyme Modulation: Alteration in enzyme activity, leading to changes in metabolic processes.
  • Receptor Interaction: Binding to receptors that may trigger physiological responses.

Biological Activity

Research has shown that D-amino acids, including D-lysine (D-Lys), play significant roles in various biological processes. For instance, studies indicate that D-lysine can act as a chemotactic signal for certain bacteria, influencing their motility and behavior in response to environmental stimuli .

Case Studies

  • Chemotaxis in Vibrio cholerae:
    • D-lysine was found to induce a repellent chemotactic response in Vibrio cholerae, suggesting its role as a signaling molecule that affects bacterial behavior .
    • The study demonstrated that mutants lacking the ability to sense D-lysine exhibited altered motility patterns when exposed to this amino acid.
  • Impact on Intestinal Microbiota:
    • D-amino acids produced by gut microbiota have been shown to affect host physiology by interacting with receptors on epithelial cells .
    • This interaction can modulate immune responses and influence the overall health of the host.

Research Findings

Recent studies highlight the diverse biological activities associated with D-amino acids:

  • NMDA Receptor Activation: D-amino acids like D-serine serve as co-agonists at NMDA receptors, playing critical roles in neurotransmission and neuroprotection .
  • Antimicrobial Properties: D-amino acids may enhance the antibacterial properties of certain compounds by affecting bacterial growth and survival .

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